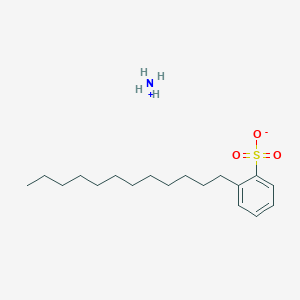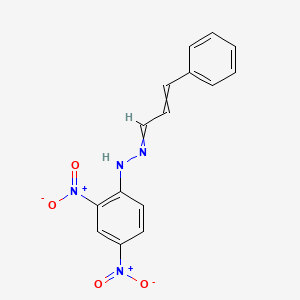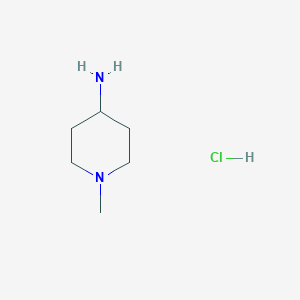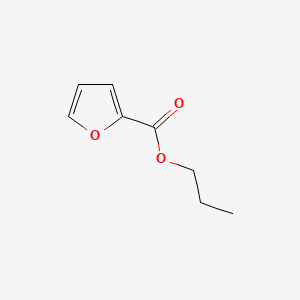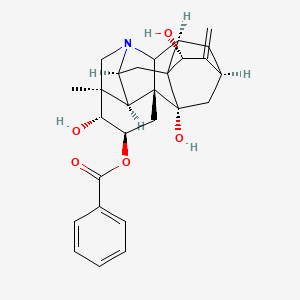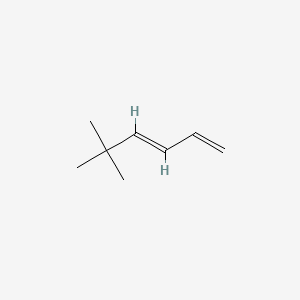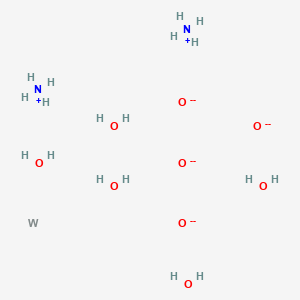
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quaternary ammonium compounds like methyldodecylbenzyl trimethyl ammonium chloride involves complex reactions, such as the N-methylation of ammonia or ammonium chloride utilizing carbon dioxide and molecular hydrogen under catalysis by homogeneous ruthenium complexes. Another approach includes the synthesis from benzyl chloride and dimethylallylamine, where factors such as raw material composition, reaction temperature, and solvent play crucial roles in the yield (Beydoun et al., 2016) (Sun Chuan-guo, 2005).
Molecular Structure Analysis
Detailed molecular structure analysis, often involving density functional theory (DFT) calculations, has revealed insights into the reactivity and structural characteristics of similar quaternary ammonium compounds. Such studies provide a basis for understanding the molecular geometry, electronic structure, and potential reactivity pathways (Mu et al., 2016).
Chemical Reactions and Properties
Quaternary ammonium compounds participate in a variety of chemical reactions, including esterification of alcohols through selective oxidation of methanol and complexation reactions for the preparation of eutectic mixtures. These reactions demonstrate the versatility and wide application range of these compounds (Guha et al., 2015) (Shamsuri, 2011).
Physical Properties Analysis
The physical properties, such as solubility, phase behavior, and thermal stability, are crucial for the application of methyldodecylbenzyl trimethyl ammonium chloride in various domains. Studies have characterized these properties using techniques like NMR, IR spectroscopy, and thermal analysis, providing a comprehensive understanding of how these compounds behave under different conditions (Sieval et al., 1998).
Chemical Properties Analysis
The chemical properties of methyldodecylbenzyl trimethyl ammonium chloride, including its reactivity, stability, and interactions with other molecules, are integral to its application in surfactant and antimicrobial roles. Research into its reaction mechanisms, particularly in the formation of complexes and its function as a catalyst, sheds light on the chemical versatility and utility of this compound (Gopakumar et al., 2020).
科学的研究の応用
Toxicity and Environmental Impact
QACs, including compounds similar to MDBTAC, have been studied for their toxic effects and environmental impact. For example, the toxicity of QACs in drinking water for poultry and their implications on growth and health have been explored, indicating a critical need for understanding the safety and environmental impact of such compounds (Mayeda, 1968).
Antimicrobial Properties
The antimicrobial properties of QACs are well-documented, making them valuable in disinfectants and antiseptics. Studies on the diversity of action of cationic antiseptics, including QACs, have shown their widespread use in clinical and domestic settings, underscoring their significance in controlling microbial growth (Gilbert & Moore, 2005).
Applications in Water Treatment
QACs are also investigated for their roles in water treatment processes, where their electrochemical properties can be harnessed for the removal of contaminants. This includes the study of electrochemical methods for the treatment of water contaminated with various pollutants, highlighting the potential of QACs in improving water treatment technologies (Radjenovic & Sedlak, 2015).
Challenges and Considerations
While QACs offer numerous benefits, challenges such as potential toxicity, environmental impact, and antimicrobial resistance are critical considerations. Research has addressed the human health hazards of QACs, including aspects like irritation, acute toxicity, and potential for causing adverse effects, thereby informing safer use and handling of these compounds (Luz et al., 2020).
Safety And Hazards
将来の方向性
特性
CAS番号 |
1399-80-0 |
|---|---|
製品名 |
METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE |
分子式 |
C20H36ClN |
分子量 |
325.95954 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



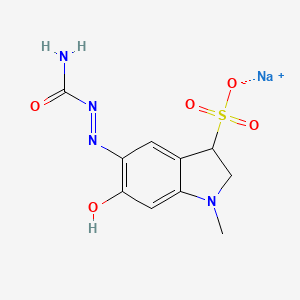
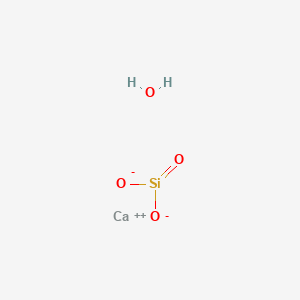
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
